molecular formula C16H15FN4O5S B2686240 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1904367-71-0

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

カタログ番号 B2686240
CAS番号: 1904367-71-0
分子量: 394.38
InChIキー: YFTFNCRYLIEIMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropyl group, an isoxazole ring, an oxadiazole ring, and a benzenesulfonamide moiety .


Chemical Reactions Analysis

The compound contains an isoxazole ring, which is known to undergo various chemical reactions . For instance, most synthetic methods for isox

科学的研究の応用

Anti-HIV and Antifungal Activities

  • Compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide have been synthesized and tested for anti-HIV and antifungal activities. Such compounds show promise in the treatment and management of HIV and fungal infections (Zareef et al., 2007).

Potential as Antitubercular Agents

  • Related compounds have been investigated for their potential as antitubercular agents. This involves studying their ability to inhibit critical enzymes in the Mycobacterium tuberculosis, the causative agent of tuberculosis (Purushotham & Poojary, 2018).

Selective Inhibition of COX-2

  • Some derivatives of benzenesulfonamide, closely related to the compound , have been found to be effective selective inhibitors of cyclooxygenase-2 (COX-2). These compounds are valuable in the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Photodynamic Therapy for Cancer Treatment

  • Certain benzenesulfonamide derivatives have been synthesized and shown to possess properties useful in photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, crucial for this therapy's effectiveness (Pişkin et al., 2020).

Inhibitors of Carbonic Anhydrase Isoforms

  • N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids, which are structurally similar, have been designed to target specific carbonic anhydrase isoforms associated with tumors. These compounds have shown selectivity in inhibiting these isoforms, which is significant in cancer research (Bianco et al., 2017).

作用機序

The mode of action of such compounds would involve interaction with specific biological targets, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific structure of the compound and could vary widely among different isoxazole compounds .

The compound’s effects on biochemical pathways and its downstream effects would also depend on its specific targets. It could potentially affect a variety of pathways, depending on its structure and targets .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and effectiveness. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .

The molecular and cellular effects of the compound’s action would be the result of its interaction with its targets and its effects on biochemical pathways. These could include changes in cellular signaling, gene expression, or other cellular processes .

Environmental factors, such as pH, temperature, and the presence of other compounds, could influence the compound’s action, efficacy, and stability .

特性

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O5S/c1-24-12-5-4-10(17)6-14(12)27(22,23)18-8-15-19-16(21-26-15)11-7-13(25-20-11)9-2-3-9/h4-7,9,18H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTFNCRYLIEIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。